molecular formula C20H18N6O2S B2747659 N-benzyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide CAS No. 863500-62-3

N-benzyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide

Cat. No. B2747659
CAS RN: 863500-62-3
M. Wt: 406.46
InChI Key: UUQDRRLRCLWADZ-UHFFFAOYSA-N
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Description

“N-benzyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a triazole nucleus that is readily capable of binding in the biological system with a variety of enzymes and receptors . This makes it versatile in biological activities.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . These reactions are usually carried out in the presence of triethylamine .

Scientific Research Applications

Antibacterial Activity

The compound F0682-1180 has been investigated for its antibacterial properties. Researchers synthesized and evaluated related tetrahydroisoquinoline analogs against pathogenic bacterial strains. These studies revealed promising antibacterial effects, particularly against certain strains . Further exploration of its mechanism of action and potential clinical applications could be valuable.

Anticancer Potential

Compounds with similar structural features have demonstrated anticancer activity. For instance, substituted 1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives induced apoptosis in cancer cells, as evidenced by various assays. The inhibition of colony formation in breast cancer cells highlights the potential of these compounds as anticancer agents .

Synthetic Strategies and Core Scaffold Construction

Understanding the synthetic strategies for constructing the core scaffold is crucial. Researchers have explored various methods to synthesize related heterocyclic compounds. These strategies involve the assembly of the triazolo[4,5-d]pyrimidine moiety, which is essential for the compound’s biological activity .

1,2,3-Triazolodiazine Family

The compound F0682-1180 belongs to the 1,2,3-triazolodiazine family. This family includes related heterocycles such as 1,2,3-triazolo[4,5-b]pyrazine, 1,2,3-triazolo[4,5-c]pyridazine, 1,2,3-triazolo[4,5-d]pyridazine, 1,2,3-triazolo[1,5-a]pyrazine, and 1,2,3-triazolo[1,5-b]pyridazine. Each of these compounds has unique properties and potential applications .

Future Prospects

Continued research on F0682-1180 and related analogs is crucial. Identifying novel targets, optimizing synthetic routes, and assessing pharmacokinetics will contribute to their translational potential.

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the versatility of triazole compounds in binding with a variety of enzymes and receptors , there could be potential for this compound in various therapeutic applications.

properties

IUPAC Name

N-benzyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-28-16-9-7-15(8-10-16)26-19-18(24-25-26)20(23-13-22-19)29-12-17(27)21-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQDRRLRCLWADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide

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